(4-(オクチルオキシ)フェニル)(フェニル)ヨードニウム ヘキサフルオロアンチモネート(V)

概要

説明

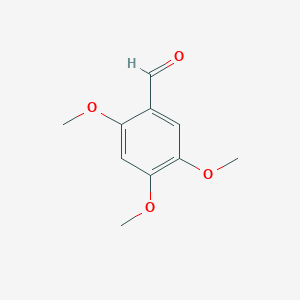

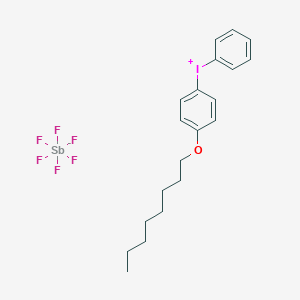

The compound "(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)" is a type of asymmetric cationic photoinitiator. Photoinitiators are compounds that release free radicals when exposed to light, initiating polymerization processes. This particular compound is synthesized from n-octylphene ether and iodobenzene, with the resulting product reacting with KSbF6 to form the hexafluorostibate salt .

Synthesis Analysis

The synthesis of this compound involves a multi-step process. Initially, n-octylphene ether is synthesized using 1-bromooctane and phenol with hexadecyltrimethylammonium bromide as a phase transfer catalyst. Subsequently, iodobenzene, peracetic acid, and p-toluene sulfonic acid are added. The optimal conditions for this reaction are a 1:1:2.2 molar ratio, a reaction time of 12 hours, and a temperature of 40°C. The intermediate product, (4-octyloxyphenyl)phenyl iodonium tosylate, is then reacted with KSbF6 in acetone to yield the final compound. The structure of the compound is confirmed by UV, IR, and H NMR spectroscopy, with a total yield above 62.7% .

Molecular Structure Analysis

While the provided data does not include direct information about the molecular structure of "(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)," similar compounds have been characterized using various spectroscopic techniques. For instance, compounds with iodonium groups and hexafluorophosphate or hexafluoroantimonate counterions have been identified by UV, 1H NMR, MS, and IR spectroscopy . These techniques help in determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The compound is designed to act as a photoinitiator, which suggests that it participates in chemical reactions upon exposure to light. The photoinitiability of similar compounds has been tested, indicating that these materials can initiate polymerization when irradiated . The exact chemical reactions and mechanisms for "(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)" are not detailed in the provided data, but it can be inferred that the compound undergoes a photochemical process to generate free radicals necessary for initiating polymerization.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 4,4''''-di-n-octyl-p-quaterphenyl, have been studied, revealing a transition to a liquid-crystalline phase at 81°C . Although the exact physical properties of "(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)" are not provided, it can be assumed that the compound has distinct thermal properties and phase behavior due to its structural characteristics. The chemical properties, particularly its role as a photoinitiator, suggest that it is sensitive to light and capable of initiating polymerization reactions under appropriate conditions .

科学的研究の応用

光重合およびラジカル開始剤

- 詳細: チオール安定化金ナノ粒子 (AuNPs) と組み合わせると、OPPI は光架橋プロセスを強化します。 架橋温度を下げ、ホール移動度を向上させます .

有機合成: 酸化およびハロゲン化反応

- 詳細: ハロゲン (ヨウ素) の供給源として働き、さまざまな酸化およびハロゲン化反応に関与します。 研究者はそれを用いてさまざまな有機変換を研究しています .

触媒作用と反応中間体

ポリマー生産

材料科学における光増感

透明植物組織イメージング (iTOMEI)

Safety and Hazards

The compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . In case of swallowing or inhalation, a poison center or doctor should be contacted if the person feels unwell .

特性

IUPAC Name |

hexafluoroantimony(1-);(4-octoxyphenyl)-phenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOTYWKRKSTVOV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26F6IOSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319305 | |

| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121239-75-6 | |

| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121239-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyliodonium hexafluoroantimonate~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)